BenchChemオンラインストアへようこそ!

5'-Hydroxypiroxicam

COX inhibition pharmacodynamics inactive metabolite

5'-Hydroxypiroxicam is the principal, pharmacologically inactive CYP2C9-dependent metabolite of piroxicam, indispensable as a certified reference standard for LC-MS/MS method validation, CYP2C9 phenotyping, drug-drug interaction studies, and PBPK modeling. With >1,000-fold lower COX inhibitory activity versus piroxicam, a 13-fold higher saliva/plasma distribution ratio, an extended 70–80 h half-life, and 550-fold higher systemic clearance, it is strictly non-interchangeable with the parent drug. Procure this high-purity analytical standard to ensure accurate quantification of piroxicam clearance pathways and reliable CYP2C9 activity assessment in pharmacogenomic screening programs.

Molecular Formula C15H13N3O5S
Molecular Weight 347.3 g/mol
CAS No. 77459-78-0
Cat. No. B1423574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Hydroxypiroxicam
CAS77459-78-0
Synonyms5'-hydroxypiroxicam
5-hydroxypiroxicam
Molecular FormulaC15H13N3O5S
Molecular Weight347.3 g/mol
Structural Identifiers
SMILESCN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=C(C=C3)O
InChIInChI=1S/C15H13N3O5S/c1-18-13(15(21)17-12-7-6-9(19)8-16-12)14(20)10-4-2-3-5-11(10)24(18,22)23/h2-8,19-20H,1H3,(H,16,17,21)
InChIKeyCCKOORANQAQKKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-Hydroxypiroxicam (CAS 77459-78-0) – Core Identity, Class Position, and Procurement Relevance


5'-Hydroxypiroxicam (CAS 77459-78-0) is the principal, pharmacologically inactive hydroxylated metabolite of the oxicam-class NSAID piroxicam, classified as a benzothiazine carboxamide [1]. Formed predominantly via hepatic CYP2C9-mediated 5'-hydroxylation of the pyridyl ring, it circulates in plasma at low µg/mL concentrations following piroxicam administration and serves as the primary clearance route for the parent drug [2]. Procurement of this compound is driven not by direct therapeutic utility but by its indispensable role as a reference standard in bioanalytical method development, a biomarker in CYP2C9 phenotyping and drug-drug interaction studies, and a critical tool for pharmacokinetic modeling.

Why Piroxicam or Other Oxicam Analogs Cannot Substitute for 5'-Hydroxypiroxicam in Analytical, Pharmacogenetic, or Pharmacokinetic Workflows


Despite its structural similarity to piroxicam, 5'-hydroxypiroxicam exhibits a fundamentally different pharmacological and pharmacokinetic profile that precludes any assumption of functional interchangeability. The metabolite is at least 1,000-fold less potent than piroxicam as an inhibitor of prostaglandin synthetase (COX), rendering it effectively inactive as an anti-inflammatory agent [1]. Its elimination half-life exceeds that of piroxicam by approximately 15–26 hours, with reported values of 70.5–80.9 h versus 54.9 h, creating divergent steady-state accumulation profiles [2]. Furthermore, its plasma protein binding is markedly lower (≈8% unbound vs. ≈1% for piroxicam), its systemic clearance is approximately 550-fold higher, and its saliva-to-plasma distribution ratio is 13-fold greater. These quantitative differences mean that piroxicam or other oxicam NSAIDs cannot serve as surrogates for 5’-hydroxypiroxicam in any application requiring accurate quantification of the metabolite, assessment of CYP2C9 activity, or modeling of piroxicam clearance pathways.

Quantitative Differentiation Evidence for 5'-Hydroxypiroxicam Versus Piroxicam and In-Class Comparators


Evidence 1: Prostaglandin Synthetase (COX) Inhibitory Potency – >1,000-Fold Reduction Versus Piroxicam

5'-Hydroxypiroxicam exhibits negligible activity as an inhibitor of prostaglandin synthetase (cyclooxygenase) compared to piroxicam. In vitro assays demonstrate that the metabolite is at least 1,000 times less inhibitory than the parent drug [1]. Consistent with this, in vivo assessment in the carrageenan-induced rat paw edema model confirmed that 5'-hydroxypiroxicam, along with all other known piroxicam metabolites, possesses substantially lower anti-inflammatory activity than piroxicam itself [2]. This near-complete loss of pharmacological activity is the single most critical differentiation parameter for procurement decisions.

COX inhibition pharmacodynamics inactive metabolite

Evidence 2: Elimination Half-Life – 70.5–80.9 h for 5'-Hydroxypiroxicam Versus 54.9 h for Piroxicam

The elimination half-life (t½) of 5'-hydroxypiroxicam is significantly longer than that of piroxicam. In a multiple-dose steady-state study, t½ was 70.5 h for the metabolite versus 54.9 h for piroxicam (p < 0.05) [1]. An independent study in elderly subjects after chronic dosing reported t½ of 80.9 ± 44 h for 5'-hydroxypiroxicam versus 54.9 ± 26 h for piroxicam [2]. The formation-rate-limited elimination of the metabolite results in prolonged residence times that must be accounted for in study design and washout protocols.

elimination half-life pharmacokinetics steady-state accumulation

Evidence 3: Plasma Protein Binding – 7.3-Fold Higher Unbound Fraction for 5'-Hydroxypiroxicam (8.07% vs. 1.10%)

At steady state, the percentage of unbound (free) 5'-hydroxypiroxicam in plasma averages 8.07%, compared to only 1.10% for piroxicam [1]. This approximately 7.3-fold higher unbound fraction indicates substantially reduced plasma protein binding for the hydroxylated metabolite. The difference has direct consequences for the interpretation of total plasma concentrations, as the pharmacologically and toxicologically relevant free concentration differs markedly between parent and metabolite.

protein binding unbound fraction free drug concentration

Evidence 4: Saliva-to-Plasma Distribution Ratio – ~13-Fold Higher for 5'-Hydroxypiroxicam (0.04 vs. 0.003)

The saliva/plasma concentration ratio for 5'-hydroxypiroxicam is 0.04, approximately 13-fold higher than the ratio of 0.003 observed for piroxicam [1]. This significantly enhanced partitioning into saliva, likely driven by the lower protein binding of the metabolite, enables feasible non-invasive salivary monitoring of 5'-hydroxypiroxicam concentrations, whereas piroxicam salivary levels are near the limit of quantification.

saliva distribution non-invasive sampling bioanalytical method

Evidence 5: Systemic Clearance – ~550-Fold Higher for 5'-Hydroxypiroxicam (110.3 L/h vs. 0.2 L/h)

5'-Hydroxypiroxicam exhibits dramatically higher predicted systemic clearance compared to piroxicam. Following a single 20 mg oral dose of piroxicam, the predicted clearance of 5'-hydroxypiroxicam was 110.3 L/h, whereas piroxicam clearance was only 0.2 L/h [1]. This ~550-fold difference reflects the efficient elimination pathways available to the hydroxylated metabolite, including renal excretion of both the free metabolite and its glucuronide conjugate, and explains the substantially lower steady-state plasma concentrations (1.2 µg/mL for 5'-hydroxypiroxicam vs. 5.5 µg/mL for piroxicam) [2].

systemic clearance pharmacokinetics metabolite elimination

Evidence 6: Urinary Recovery and Metabolic Fate – 25.2% of Dose Recovered as 5'-Hydroxypiroxicam, Establishing Its Role as the Major Clearance Pathway Marker

At steady state, an average of 25.2% of an administered piroxicam dose is recovered in urine as 5'-hydroxypiroxicam, with approximately two-thirds (17.2% of dose) in the form of the glucuronide conjugate [1]. This quantitative recovery data establishes 5'-hydroxypiroxicam as the dominant elimination pathway for piroxicam. The 5'-hydroxypiroxicam-to-piroxicam AUC ratio has been used as a specific biomarker of CYP2C9-mediated hydroxylation activity in drug-drug interaction studies, including assessments of H2 receptor antagonist coadministration effects [2].

urinary recovery metabolic fate CYP2C9 biomarker

High-Value Application Scenarios for 5'-Hydroxypiroxicam Based on Verified Differential Evidence


CYP2C9 Activity Phenotyping and Pharmacogenetics Probe

5'-Hydroxypiroxicam serves as a validated biomarker of CYP2C9-mediated hydroxylation activity. The metabolite-to-parent AUC ratio (AUC0-24(5-OHP):AUC0-24(P)) directly reflects CYP2C9 function and has been employed to detect pharmacogenetic impairment (CYP2C9*2, *3 alleles) and enzyme inhibition by co-medications [1]. The quantitative differentiation from piroxicam (Evidence 1, 2, and 6) supports its use in phenotyping cocktails and in vitro-in vivo extrapolation studies.

Bioanalytical Reference Standard for LC-MS/MS and HPLC Method Validation

The compound's distinct chromatographic and mass spectrometric properties, combined with its well-characterized plasma concentration range (Cmax ~133 ng/mL, trough ~1.2 µg/mL) and long half-life (70–80 h), make it an essential certified reference material for developing and validating quantitative bioanalytical methods [2]. The 13-fold higher saliva/plasma ratio (Evidence 4) enables novel non-invasive sampling method validation.

Drug-Drug Interaction (DDI) and Metabolic Clearance Pathway Studies

As the major piroxicam clearance product (25.2% urinary recovery), 5'-hydroxypiroxicam is the primary endpoint for assessing alterations in piroxicam metabolism caused by co-administered CYP2C9 inhibitors or inducers (Evidence 6) [3]. Its >1,000-fold lower COX inhibitory activity (Evidence 1) means that changes in metabolite levels can be interpreted without confounding pharmacological effects.

Physiologically Based Pharmacokinetic (PBPK) Modeling and In Vitro-In Vivo Extrapolation

The divergent pharmacokinetic parameters of 5'-hydroxypiroxicam—including 550-fold higher clearance, 7.3-fold higher unbound fraction, and longer half-life relative to piroxicam (Evidence 2, 3, 5)—provide critical and independent datasets for parameterizing and validating PBPK models. These models are essential for predicting piroxicam exposure in special populations and for regulatory submissions [4].

Quote Request

Request a Quote for 5'-Hydroxypiroxicam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.